An In-Depth Technical Guide to 5-Bromo-3-iodo-2-methoxypyridine: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to 5-Bromo-3-iodo-2-methoxypyridine: Properties, Synthesis, and Reactivity
Introduction: The Strategic Value of a Dihalogenated Pyridine Heterocycle
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic placement of functional groups on a core scaffold is paramount. 5-Bromo-3-iodo-2-methoxypyridine is a heterocyclic organic compound that serves as a quintessential example of a highly versatile building block.[1] Its value lies not merely in the presence of a pyridine ring, a common motif in bioactive molecules, but in the deliberate arrangement of its substituents: a methoxy group and two different halogen atoms, bromine and iodine.[1] This unique configuration provides a platform for sequential, site-selective chemical modifications, primarily through palladium-catalyzed cross-coupling reactions.[2] The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows chemists to introduce diverse functionalities in a controlled, stepwise manner, making it an invaluable intermediate in the synthesis of complex molecular architectures.[2][3]
This guide provides an in-depth exploration of the core chemical properties, a proposed synthetic pathway, and the characteristic reactivity of 5-Bromo-3-iodo-2-methoxypyridine. The content is tailored for researchers, scientists, and drug development professionals who require a technical understanding of how to effectively utilize this reagent in their synthetic campaigns.
PART 1: Core Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and chemical properties is the foundation of its successful application in synthesis. These properties dictate storage conditions, solvent choices, and purification strategies.
Physical and Chemical Data
The key physicochemical data for 5-Bromo-3-iodo-2-methoxypyridine are summarized below. The relatively high boiling point is indicative of the molecule's substantial molecular weight and the strong intermolecular van der Waals forces contributed by the polarizable halogen atoms.[1] Its low water solubility and moderate lipophilicity (indicated by the LogP value) are critical considerations for choosing appropriate reaction and extraction solvents.[1]
| Property | Value | Source |
| CAS Number | 578007-66-6 | [1][4] |
| Molecular Formula | C₆H₅BrINO | [1] |
| Molecular Weight | 313.92 g/mol | [1] |
| Predicted Boiling Point | 286.6 ± 40.0 °C at 760 mmHg | [1] |
| Solubility | Insoluble in water; Soluble in dichloromethane, chloroform.[1] | [1] |
| LogP (Predicted) | 2.45730 | [1] |
Spectroscopic Signature (Predicted ¹H NMR)
While an experimental spectrum should always be acquired for verification, the ¹H NMR spectrum of 5-Bromo-3-iodo-2-methoxypyridine can be predicted with high confidence. The pyridine ring features two aromatic protons. Due to their 1,3-relationship (meta-coupling), they will appear as two distinct doublets with a small coupling constant (J). The methoxy group will present as a singlet.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~8.0 - 8.2 | Doublet (d) | ~2.0 - 2.5 |
| H-6 | ~7.8 - 8.0 | Doublet (d) | ~2.0 - 2.5 |
| -OCH₃ | ~4.0 | Singlet (s) | N/A |
Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual values may vary depending on solvent and experimental conditions.
PART 2: Synthesis Pathway
The synthesis of polysubstituted pyridines often requires a multi-step approach with careful control of regioselectivity. While various routes to 5-Bromo-3-iodo-2-methoxypyridine may exist, a logical and robust pathway can be proposed starting from commercially available 2-amino-5-bromopyridine. This approach leverages well-established pyridine chemistry.
Caption: Proposed synthetic workflow for 5-Bromo-3-iodo-2-methoxypyridine.
Step-by-Step Synthetic Protocol (Proposed)
Step 1: Electrophilic Iodination of 2-Amino-5-bromopyridine
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Rationale: The amino group at the C2 position is a strong activating group, directing electrophiles to the C3 and C5 positions. Since the C5 position is already blocked by bromine, iodination occurs selectively at the C3 position. N-Iodosuccinimide (NIS) or iodine with an oxidizing agent are common reagents for this transformation.[5]
-
Protocol:
-
To a solution of 2-amino-5-bromopyridine (1.0 equiv) in a suitable solvent like acetonitrile or DMF, add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise at room temperature.
-
Stir the reaction mixture for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-amino-5-bromo-3-iodopyridine by column chromatography or recrystallization.
-
Step 2: Diazotization and Subsequent Methoxylation
-
Rationale: The Sandmeyer reaction and related diazotization chemistry provide a reliable method for converting an aromatic amino group into a wide range of other functionalities. The amino group is first converted to a diazonium salt, which is an excellent leaving group (N₂ gas). Subsequent heating in methanol allows the alcohol to act as both the solvent and the nucleophile, displacing the diazonium group to form the methoxy ether.
-
Protocol:
-
Suspend 2-amino-5-bromo-3-iodopyridine (1.0 equiv) in a mixture of methanol and sulfuric acid at 0 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.2 equiv) in water, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Slowly warm the reaction mixture to 60-70 °C and maintain for 1-2 hours. Vigorous evolution of nitrogen gas will be observed.
-
Monitor the reaction by TLC/LC-MS until the diazonium intermediate is fully consumed.
-
Cool the mixture to room temperature and neutralize carefully with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the final product, 5-Bromo-3-iodo-2-methoxypyridine, by vacuum distillation or column chromatography.
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PART 3: Chemical Reactivity and Synthetic Applications
The synthetic utility of 5-Bromo-3-iodo-2-methoxypyridine is dominated by its participation in palladium-catalyzed cross-coupling reactions. The key principle governing its reactivity is the greater lability of the C-I bond compared to the C-Br bond in the oxidative addition step of the catalytic cycle. This allows for selective functionalization at the C3 position while leaving the C5 bromine available for a subsequent, different coupling reaction.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron species.[6][7] When using 5-Bromo-3-iodo-2-methoxypyridine, the reaction can be tuned to occur selectively at the C3-Iodo position.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Selective Suzuki Coupling
-
Rationale: The choice of a palladium(0) source (or a Pd(II) precatalyst that reduces in situ) and a suitable phosphine ligand is crucial. A base is required to activate the boronic acid for transmetalation.[7] Mild conditions (lower temperature) favor selective reaction at the more reactive C-I bond.
-
Protocol:
-
In a reaction vessel, combine 5-Bromo-3-iodo-2-methoxypyridine (1.0 equiv), the desired aryl or vinyl boronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).[6]
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC/LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 5-bromo-3-aryl-2-methoxypyridine via column chromatography.
-
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the synthesis of substituted alkynes by reacting a terminal alkyne with an aryl or vinyl halide.[8][9] This reaction typically uses a dual-catalyst system of palladium and a copper(I) salt.
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Experimental Protocol: Selective Sonogashira Coupling
-
Rationale: The copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10] An amine base (e.g., triethylamine or diisopropylamine) is used to deprotonate the terminal alkyne and act as a solvent.
-
Protocol:
-
To a reaction vessel, add 5-Bromo-3-iodo-2-methoxypyridine (1.0 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 equiv), and a copper co-catalyst like copper(I) iodide (CuI) (0.04 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add an anhydrous amine solvent such as triethylamine (Et₃N) or a mixture of THF and diisopropylamine (DIPA).
-
Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Stir the reaction at room temperature to 50 °C for 2-24 hours, monitoring completion by TLC/LC-MS.
-
Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude 5-bromo-3-alkynyl-2-methoxypyridine by column chromatography.
-
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals.[11][12]
Sources
- 1. Buy 5-Bromo-3-iodo-2-methoxypyridine | 578007-66-6 [smolecule.com]
- 2. Buy 5-Bromo-2-iodo-3-methoxypyridine | 944805-60-1 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. 5-Bromo-3-iodo-2-methoxypyridine|lookchem [lookchem.com]
- 5. ijssst.info [ijssst.info]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
